4-Amino-3-ethoxypyridine1-oxide
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Overview
Description
4-Amino-3-ethoxypyridine1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 3-position. The presence of the N-oxide functional group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxypyridine1-oxide typically involves the nitration of 3-ethoxypyridine followed by reduction to introduce the amino group. The N-oxide functionality can be introduced through oxidation reactions using agents such as hydrogen peroxide in acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of continuous extraction techniques and optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-ethoxypyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding 4-amino-3-ethoxypyridine.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Iron and acetic acid at reflux temperature.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Further oxidized derivatives of the N-oxide.
Reduction: 4-Amino-3-ethoxypyridine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-ethoxypyridine1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethoxypyridine1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds, enhancing its binding affinity to target sites .
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: Similar in having an amino group but differs in the presence of chlorine atoms.
4-Aminopyridine: Lacks the ethoxy and N-oxide groups, making it less complex.
3-Ethoxypyridine: Lacks the amino and N-oxide groups, making it less reactive.
Uniqueness: 4-Amino-3-ethoxypyridine1-oxide stands out due to the combination of its amino, ethoxy, and N-oxide groups, which confer unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-ethoxy-1-hydroxypyridin-4-imine |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-5-9(10)4-3-6(7)8/h3-5,8,10H,2H2,1H3 |
InChI Key |
PCXUYUHEZCQAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(C=CC1=N)O |
Origin of Product |
United States |
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